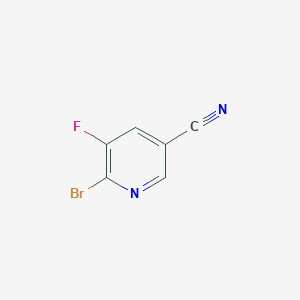

6-Bromo-5-fluoronicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQBZSUOVUGUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 5 Fluoronicotinonitrile Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring in 6-bromo-5-fluoronicotinonitrile is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the cyano group and the halogen substituents. This inherent electronic property makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Comparative Reactivity of Bromine and Fluorine Substituents

In the context of SNAr reactions, the nature of the leaving group is a critical determinant of reactivity. Halogens are common leaving groups, and their relative abilities to depart from an aromatic ring are well-documented. Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate known as the Meisenheimer complex. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Consequently, in many activated aromatic systems, fluoride (B91410) is a better leaving group than bromide.

For 6-bromo-5-fluoronicotinonitrile, this principle suggests that nucleophilic displacement of the fluorine atom at the C-5 position would be kinetically favored over the displacement of the bromine atom at the C-6 position. The strong electron-withdrawing effect of the adjacent cyano group and the nitrogen atom in the pyridine ring further activates the C-5 position towards nucleophilic attack.

Table 1: Predicted Relative Reactivity of Halogen Substituents in 6-Bromo-5-fluoronicotinonitrile towards Nucleophilic Aromatic Substitution

| Substituent | Position | Predicted Relative Reactivity | Rationale |

| Fluorine | C-5 | Higher | Highly electronegative, activating the carbon for nucleophilic attack. |

| Bromine | C-6 | Lower | Less electronegative than fluorine, resulting in a less electrophilic carbon center. |

Regiochemical Control and Stereochemical Outcomes in Nucleophilic Attack

The regiochemistry of nucleophilic attack on 6-bromo-5-fluoronicotinonitrile is dictated by the electronic properties of the pyridine ring. The positions ortho and para to the electron-withdrawing nitrile group and the ring nitrogen are the most activated towards nucleophilic substitution. In this molecule, the C-6 position (ortho to the nitrogen) and the C-5 position are electronically activated.

Mechanistic Studies of SNAr Pathways, including Meisenheimer Complex Intermediates and Concerted Processes

The classical mechanism for SNAr reactions involves a two-step process. The first step is the rate-determining addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic system and is particularly stabilized by electron-withdrawing groups. In the case of 6-bromo-5-fluoronicotinonitrile, the nitrile group and the ring nitrogen would effectively stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack at C-5.

The second step of the mechanism is the rapid elimination of the leaving group (fluoride), which restores the aromaticity of the ring.

While the stepwise mechanism involving a Meisenheimer intermediate is widely accepted, recent studies on other aromatic systems have suggested the possibility of concerted SNAr pathways, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. However, for highly activated systems like 6-bromo-5-fluoronicotinonitrile, the formation of a discrete Meisenheimer complex is generally considered the more probable pathway due to the significant stabilization of the intermediate.

Electrophilic Functionalization and Redox Chemistry

Beyond its reactivity towards nucleophiles, 6-bromo-5-fluoronicotinonitrile can also undergo transformations involving electrophilic functionalization and changes in the oxidation state of its constituent parts.

Halogen-Metal Exchange Reactions and Subsequent Functionalization

The bromine atom at the C-6 position of 6-bromo-5-fluoronicotinonitrile is susceptible to halogen-metal exchange reactions. Treatment with strong organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the selective replacement of the bromine atom with a lithium atom. This generates a highly reactive organolithium intermediate.

This lithiated species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C-6 position. This two-step sequence provides a versatile method for the synthesis of 6-substituted-5-fluoronicotinonitriles that would be difficult to access through direct nucleophilic substitution.

Table 2: Potential Functionalization of 6-Bromo-5-fluoronicotinonitrile via Halogen-Metal Exchange

| Reagent Sequence | Electrophile | Resulting Functional Group at C-6 |

| 1. n-BuLi, THF, -78 °C | 2. DMF | Aldehyde (-CHO) |

| 1. n-BuLi, THF, -78 °C | 2. CO₂ | Carboxylic acid (-COOH) |

| 1. n-BuLi, THF, -78 °C | 2. R-X (e.g., CH₃I) | Alkyl/Aryl group (-R) |

| 1. n-BuLi, THF, -78 °C | 2. B(OR)₃ | Boronic acid/ester (-B(OR)₂) |

Oxidation and Reduction Transformations of the Nitrile and Pyridine Ring

The nitrile group and the pyridine ring of 6-bromo-5-fluoronicotinonitrile can undergo various oxidation and reduction reactions. The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, under harsh conditions, it can be oxidized. More commonly, the pyridine ring can be reduced. Catalytic hydrogenation, for instance, can reduce the pyridine ring to a piperidine ring, although this often requires forcing conditions and may also affect other functional groups present in the molecule. The choice of reducing agent and reaction conditions is crucial to achieve selective transformations.

Cross-Coupling Reactions and Diversification Strategies

The bromine atom at the 6-position of the pyridine ring serves as a key handle for introducing molecular diversity through various cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group facilitates the oxidative addition step in palladium-catalyzed cycles.

Palladium-catalyzed reactions that form new carbon-carbon bonds are fundamental tools for elaborating the core structure of 6-bromo-5-fluoronicotinonitrile. These reactions, including the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide array of aryl, vinyl, and alkynyl substituents.

Suzuki Coupling: The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. For 6-bromo-5-fluoronicotinonitrile, this reaction provides a direct route to 6-aryl-5-fluoronicotinonitriles. Research has demonstrated the successful coupling of 6-bromo-5-fluoronicotinonitrile with boronic acid esters to synthesize complex heterocyclic structures. For instance, its reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been achieved using a palladium catalyst to create novel compounds for kinase inhibition research.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

| 6-Bromo-5-fluoronicotinonitrile | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane / H2O | 100 °C, 16 h | 5-Fluoro-6-(1H-pyrazol-4-yl)nicotinonitrile | 84% | Patent US20220396503A1 |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond of 6-bromo-5-fluoronicotinonitrile. This is followed by migratory insertion of the alkene and a subsequent beta-hydride elimination step to release the final product. This reaction would enable the introduction of various alkenyl substituents at the 6-position of the pyridine ring, yielding 6-alkenyl-5-fluoronicotinonitriles. While specific examples for this exact substrate are not detailed in readily available literature, the known reactivity of bromo-pyridines in Heck couplings suggests its broad applicability.

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. Studies on the closely related isomer, 6-bromo-3-fluoro-2-cyanopyridine, demonstrate the utility of this reaction. This substrate successfully couples with a variety of terminal alkynes, indicating that 6-bromo-5-fluoronicotinonitrile would behave similarly to produce 6-alkynyl-5-fluoronicotinonitrile derivatives. The reaction proceeds under mild, room temperature conditions and tolerates a wide range of functional groups on the alkyne partner.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh3)4, CuI | Et3N | THF | Room Temp, 16 h | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | 82% | |

| 6-Bromo-3-fluoro-2-cyanopyridine | 3-Ethynyl-N,N-dimethylaniline | Pd(PPh3)4, CuI | Et3N | THF | Room Temp, 16 h | 3-Fluoro-6-((3-(dimethylamino)phenyl)ethynyl)picolinonitrile | 85% | |

| 6-Bromo-3-fluoro-2-cyanopyridine* | Prop-2-yn-1-ol | Pd(PPh3)4, CuI | Et3N | THF | Room Temp, 16 h | 3-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)picolinonitrile | 78% |

*Data from the analogous compound 6-bromo-3-fluoro-2-cyanopyridine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. This strategy has been successfully applied to 6-bromo-5-fluoronicotinonitrile to synthesize various 6-amino-5-fluoronicotinonitrile derivatives, which are important intermediates for pharmaceutical agents. The reaction can be performed with a variety of primary and secondary amines, including cyclic amines and anilines, using specific palladium precatalysts and ligands.

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| 6-Bromo-5-fluoronicotinonitrile | 3-Fluoro-5-(trifluoromethyl)aniline | RuPhos Pd G3 | K3PO4 | Toluene / H2O | 80 °C, 18 h | 6-((3-Fluoro-5-(trifluoromethyl)phenyl)amino)-5-fluoronicotinonitrile | 72% | Patent US20210171501A1 |

| 6-Bromo-5-fluoronicotinonitrile | Pyrrolidine | BrettPhos Pd G3 | LiHMDS | Toluene | 100 °C, 1 h | 5-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile | 96% | Patent US20210171501A1 |

Nitrile Group Transformations and Derivatization

The nitrile group of 6-bromo-5-fluoronicotinonitrile is a versatile functional handle that can be converted into several other important groups, primarily amides, carboxylic acids, and amines.

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. The complete hydrolysis of 6-bromo-5-fluoronicotinonitrile to 6-bromo-5-fluoronicotinic acid has been documented. This transformation is typically achieved by heating the nitrile in the presence of a strong base like sodium hydroxide, followed by acidic workup.

| Reactant | Reagents | Solvent | Conditions | Product | Reference |

| 6-Bromo-5-fluoronicotinonitrile | NaOH(aq) | Dioxane | 100 °C, 2 h | 6-Bromo-5-fluoronicotinic acid | Patent WO2020210123A1 |

While direct conversion to the amide (amidation) from the nitrile is less common as a distinct step, partial hydrolysis can yield the corresponding 6-bromo-5-fluoronicotinamide. This transformation is a key step in accessing a different class of derivatives from the parent nitrile.

The nitrile group can be readily reduced to a primary amine (aminomethyl group) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This reaction provides a route to (pyridin-3-yl)methanamine derivatives, which are valuable building blocks in medicinal chemistry. For derivatives of 6-bromo-5-fluoronicotinonitrile, the reduction of the nitrile to a CH₂NH₂ group has been accomplished using borane complexes. This transformation adds a flexible linker to the pyridine core, enabling further derivatization.

| Reactant | Reagent | Solvent | Conditions | Product | Reference |

| 6-Amino-5-fluoronicotinonitrile derivative | BH3·THF | THF | 65 °C, 18 h | (6-Amino-5-fluoropyridin-3-yl)methanamine derivative | Patent US20210171501A1 |

Strategic Applications of 6 Bromo 5 Fluoronicotinonitrile As a Chemical Building Block

Rational Design and Derivatization for Expanded Chemical Space

Without primary research articles detailing the synthesis of compound libraries from 6-Bromo-5-fluoronicotinonitrile, a discussion on its role in rational drug design and the expansion of chemical space remains speculative.

Influence of Halogen and Nitrile Groups on Reactivity and Molecular Architecture

The reactivity of 6-bromo-5-fluoronicotinonitrile is dictated by the interplay of the electronic properties of its substituents: the bromine and fluorine atoms, and the electron-withdrawing nitrile group, all positioned on the electron-deficient pyridine (B92270) core. This combination of functionalities creates a distinct pattern of reactivity, predisposing the molecule to specific types of chemical transformations.

The pyridine ring itself is inherently electron-deficient compared to benzene, a characteristic that is further amplified by the strong inductive and mesomeric electron-withdrawing effects of the nitrile (cyano) group. This group significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. bldpharm.com The fluorine and bromine atoms also contribute to the electronic landscape of the molecule primarily through their inductive electron-withdrawing effects.

The bromine atom at the 6-position is a key functional handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds by replacing the bromine with aryl, heteroaryl, or alkyl groups. wikipedia.orglibretexts.org The general reactivity trend for organohalides in such couplings is I > Br > Cl, making the bromo-substituted pyridine an excellent substrate. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is another critical reaction pathway for 6-bromo-5-fluoronicotinonitrile. The presence of the strongly electron-withdrawing nitrile group, ortho and para to the halogen substituents, activates the ring for SNAr. libretexts.org Generally, in nucleophilic aromatic substitution, the rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. libretexts.org In this molecule, the fluorine atom at the 5-position can also act as a leaving group in SNAr reactions, often exhibiting higher reactivity than bromine in such substitutions depending on the reaction conditions and the nucleophile. The relative lability of the C-F versus C-Br bond can be tuned to achieve selective substitution.

The nitrile group itself can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can participate in cycloaddition reactions to form various heterocyclic rings. This versatility adds another dimension to the synthetic utility of the parent molecule.

The following table summarizes the key reactive sites and potential transformations for 6-bromo-5-fluoronicotinonitrile:

| Reactive Site | Functional Group | Potential Transformations | Key Influencing Factors |

| C-6 | Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) | Catalyst system, base, solvent |

| C-5 | Fluoro | Nucleophilic aromatic substitution (SNAr) | Nucleophile strength, temperature, solvent |

| C-3 | Nitrile | Hydrolysis, reduction, cycloaddition | Reaction conditions (acidic/basic, reducing agents) |

| Pyridine Ring | N-atom | N-alkylation, N-oxidation | Reagent type |

Strategies for Multi-functionalization and Library Synthesis

The distinct reactivity of the different functional groups on 6-bromo-5-fluoronicotinonitrile allows for the development of strategies for multi-functionalization and the synthesis of compound libraries. By carefully selecting reaction conditions and reagents, chemists can selectively modify one part of the molecule while leaving the others intact, a concept known as orthogonal functionalization. This stepwise approach is fundamental to building molecular complexity and generating diverse sets of compounds for screening in drug discovery and materials science.

One common strategy involves first utilizing the bromine atom for a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki coupling can introduce a variety of aryl or heteroaryl groups at the 6-position. The resulting biaryl structure can then be further modified. For example, the fluorine atom can be displaced by a nucleophile, such as an amine or an alcohol, via an SNAr reaction. Finally, the nitrile group can be transformed into other functional groups. This sequential approach allows for the systematic variation of substituents at three different positions of the pyridine ring.

The principles of combinatorial chemistry can be effectively applied to 6-bromo-5-fluoronicotinonitrile to rapidly generate large libraries of related compounds. libretexts.orggoogle.com In a typical library synthesis, a common core, in this case, the 6-bromo-5-fluoronicotinonitrile scaffold, is reacted with a set of diverse building blocks in a parallel or split-and-pool fashion. google.com

For example, a library can be constructed by first reacting 6-bromo-5-fluoronicotinonitrile with a variety of boronic acids in a Suzuki coupling. The resulting products can then be distributed into a multi-well plate and each well treated with a different amine to displace the fluorine atom. This two-step sequence can generate a large and diverse library of compounds with variations at both the 6- and 5-positions of the pyridine ring.

The table below illustrates a hypothetical library synthesis starting from 6-bromo-5-fluoronicotinonitrile:

| Step 1: Suzuki Coupling | Step 2: Nucleophilic Aromatic Substitution |

| Reagent (R1-B(OH)2) | Reagent (R2-NH2) |

| Phenylboronic acid | Piperidine |

| 4-Methoxyphenylboronic acid | Morpholine |

| 3-Thienylboronic acid | Benzylamine |

| Pyridin-3-ylboronic acid | Aniline |

This systematic approach to multi-functionalization makes 6-bromo-5-fluoronicotinonitrile a powerful tool in the exploration of chemical space for the discovery of new bioactive molecules and functional materials. The ability to fine-tune the molecular architecture through a series of controlled chemical transformations underscores the strategic importance of this versatile building block.

Spectroscopic Characterization, Structural Elucidation, and Computational Chemical Analysis

Advanced Spectroscopic Characterization Techniques

A thorough understanding of a molecule's structure and electronic properties relies on a suite of spectroscopic methods. For 6-Bromo-5-fluoronicotinonitrile, this would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is indispensable for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 6-Bromo-5-fluoronicotinonitrile, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra would provide critical information. The ¹H NMR spectrum would be expected to show signals for the two protons on the pyridine (B92270) ring, with their chemical shifts and coupling constants being influenced by the adjacent electronegative fluorine, bromine, and nitrogen atoms. Similarly, the ¹³C NMR spectrum would reveal the chemical environments of the six carbon atoms, including the nitrile carbon. The ¹⁹F NMR spectrum would be particularly informative, providing a sensitive probe of the fluorine atom's local electronic environment. However, specific, publicly available high-resolution NMR data with assigned chemical shifts and coupling constants for this compound could not be located.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. A high-resolution mass spectrum of 6-Bromo-5-fluoronicotinonitrile would confirm its molecular formula, C₆H₂BrFN₂. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Analysis of the fragmentation patterns in the mass spectrum could reveal the stability of the pyridine ring and the preferred cleavage pathways, such as the loss of the bromine atom or the nitrile group. Unfortunately, detailed mass spectrometry studies with fragmentation analysis for this specific compound are not published in accessible scientific literature.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions. The IR spectrum of 6-Bromo-5-fluoronicotinonitrile would be expected to show characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-F stretching, C-Br stretching, and various vibrations associated with the aromatic pyridine ring. The UV-Vis spectrum would reveal information about the electronic transitions within the molecule, with the absorption maxima (λ_max) indicating the energies required to promote electrons to higher energy orbitals. This data is influenced by the combination of the pyridine ring and its substituents. As with other spectroscopic data, specific IR and UV-Vis spectra with peak assignments for 6-Bromo-5-fluoronicotinonitrile are not available in the public research domain.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For 6-Bromo-5-fluoronicotinonitrile, a crystal structure would reveal the planarity of the pyridine ring, the precise orientation of the bromo and fluoro substituents, and how the molecules pack together in the crystal lattice. This information is crucial for understanding structure-property relationships. A search of crystallographic databases did not yield a solved crystal structure for this compound.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the properties of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-5-fluoronicotinonitrile?

- Methodology:

- Halogenation: Bromination of 5-fluoronicotinonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C, 12 hours) .

- Cross-Coupling: Suzuki-Miyaura coupling with boronic acids (e.g., 5-fluoropyridinylboronic acid) and brominated partners, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .

- Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-bromination.

Q. How should researchers characterize 6-Bromo-5-fluoronicotinonitrile?

- Analytical Techniques:

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | DMSO-d₆, 400 MHz | Confirm substituent positions and purity . |

| FT-IR | 2200–2250 cm⁻¹ (C≡N stretch) | Verify nitrile group integrity . |

| Mass Spectrometry | ESI+ mode | Validate molecular weight (expected: ~215 g/mol) . |

- Purity Assessment: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in substituent reactivity?

- Approach:

- Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromine vs. fluorine substitution in nitrile-containing pyridines.

- Use molecular docking to predict steric/electronic effects in catalytic systems .

Q. What strategies address conflicting spectroscopic data in structural elucidation?

- Multi-Technique Validation:

- Combine 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments .

- Cross-reference with X-ray crystallography if single crystals are obtainable.

- Contradiction Analysis: If IR and NMR data conflict (e.g., unexpected C≡N shifts), consider tautomerism or solvent effects .

Q. How to design experiments for studying degradation pathways under ambient conditions?

- Experimental Design:

- Accelerated Stability Testing: Expose the compound to UV light (λ = 254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks.

- Analysis: Track degradation products via LC-MS and compare with control samples stored at -20°C .

Safety and Handling

Q. What are the critical safety protocols for handling 6-Bromo-5-fluoronicotinonitrile?

- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) .

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal: Neutralize nitrile-containing waste with alkaline hypochlorite before disposal .

Data Contradiction and Reproducibility

Q. How to troubleshoot irreproducible yields in cross-coupling reactions?

- Variables to Test:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.